molecular formula C7H12O2 B1584880 Methyl 5-hexenoate CAS No. 2396-80-7

Methyl 5-hexenoate

Cat. No. B1584880
Key on ui cas rn: 2396-80-7
M. Wt: 128.17 g/mol
InChI Key: ASKDFGVMJZMYEM-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A colorless solution of commercially available methyl hex-5-enoate (5.000 g; 39.01 mmol) in dioxane (290 ml) and water (95 ml) was treated successively with 2,6-lutidine (8.360 g; 78.02 mmol), a solution of osmium tetroxide (2.5 wt. % in 2-methylpropan-2-ol; 0.50 ml), and NaIO4 (33.375 g; 156.04 mmol). The resulting beige heterogeneous reaction mixture was further stirred at rt, under nitrogen, for 16 h. The resulting milky heterogeneous mixture was treated with water (100 ml) and DCM (500 ml). The layers were separated, and the aq. layer was further extracted with DCM (200 ml/150 ml). The mixed slightly yellow organic layers were then washed with brine (200 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure to give crude methyl 5-oxopentanoate as a green oil which was directly used for the next step without additional purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
33.375 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
catalyst
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][CH2:3][CH2:4][CH:5]=C.N1C(C)=CC=CC=1C.C(Cl)Cl.[O:21]1CCOCC1>O.[Os](=O)(=O)(=O)=O>[O:21]=[CH:5][CH2:4][CH2:3][CH2:2][C:1]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCC=C)(=O)OC
Name
Quantity
8.36 g
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
290 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
95 mL
Type
solvent
Smiles
O
Step Two
Name
NaIO4
Quantity
33.375 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.5 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was further stirred at rt, under nitrogen, for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting beige heterogeneous reaction mixture
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was further extracted with DCM (200 ml/150 ml)
ADDITION
Type
ADDITION
Details
The mixed slightly yellow organic layers
WASH
Type
WASH
Details
were then washed with brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=CCCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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